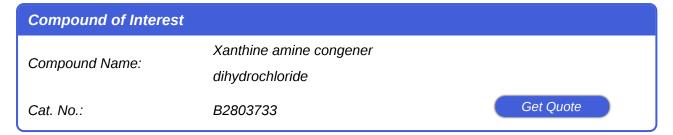


An In-depth Technical Guide to Xanthine Amine Congener (XAC)

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine receptors and a derivative of xanthine.[1] Due to its high affinity for adenosine receptors, it serves as a critical tool in pharmacological research, particularly in studies related to renal, cardiovascular, and neurological systems.[1][2] This document provides a comprehensive overview of the chemical and physical properties, pharmacological actions, synthesis, and key experimental methodologies associated with XAC.

Chemical and Physical Properties

Xanthine Amine Congener, chemically known as N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide, is a synthetic organic compound.[3] It is a functionalized derivative of 1,3-dipropyl-8-phenylxanthine.[2] The hydrochloride salt form is often utilized in research due to its enhanced water solubility and stability.[4]

Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide	[3]
Synonyms	XAC, Papaxac, 8-(4-((2-aminoethyl)aminocarbonylmet hyloxy)phenyl)-1,3-dipropylxanthine	[3]
CAS Number	96865-92-8	[3][5]
Molecular Formula	C21H28N6O4	[3][6]
SMILES	CCCN1C2=C(C(=O)N(C1=O) CCC)NC(=N2)C3=CC=C(C=C 3)OCC(=O)NCCN	[3]
InChIKey	FIQGIOAELHTLHM- UHFFFAOYSA-N	[3]

Physical and Chemical Data

Property	Value	Reference
Molecular Weight	428.5 g/mol	[3]
Appearance	Solid	[6]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml	[6]
XLogP3	2.7	[3]

Pharmacological Properties

XAC functions as a competitive, non-selective antagonist for all four subtypes of adenosine receptors (A_1 , A_{2a} , A_{2e} , and A_3).[1][7] Its potency is significantly higher than naturally occurring xanthines like caffeine and theophylline.[8][9] This characteristic makes its tritiated form, [3H]XAC, a valuable radioligand for receptor binding assays.[1]



Receptor Binding Affinity

The affinity of XAC for adenosine receptors has been characterized in various biological systems.

Receptor/System	Affinity Value (K _I , K _e , K _a)	Reference
A ₁ Adenosine Receptor (Rat Brain Membranes)	~1.6 nM (K _i)	[1]
A ₁ Adenosine Receptor (Rat Fat Cells)	15 nM (K _e)	[6]
A _{2a} Adenosine Receptor (Human Platelets)	25 nM (K _e)	[6]
Adenosine Receptors (Rat PC12 Cells)	83 nM (K _e)	[6]
Adenosine Receptors (Rat Cerebral Cortical Membranes)	1.23 nM (Ka)	[2]

Mechanism of Action

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylate cyclase.[4]

- A₁ and A₃ receptors couple to G_i proteins, which inhibit adenylate cyclase, leading to a
 decrease in intracellular cyclic AMP (cAMP).
- A_{2a} and A_{2e} receptors couple to G_s proteins, which stimulate adenylate cyclase, causing an increase in intracellular cAMP.

XAC competitively binds to these receptors, blocking the action of adenosine and thereby preventing the modulation of adenylate cyclase activity.[7] This antagonism reverses the physiological effects of adenosine, such as sedation, vasodilation, and anti-inflammatory responses.

In Vivo Effects

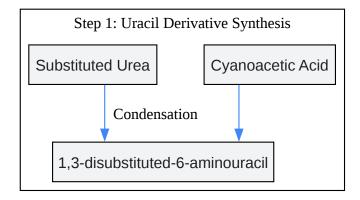


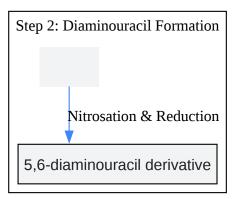
- Central Nervous System: XAC is a potent convulsant in mice, an effect attributed to its antagonism of adenosine receptors in the brain.[4][9]
- Cardiovascular System: In animal models, XAC reverses the hypotension and bradycardia induced by adenosine receptor agonists.[6]
- Renal System: It is used to investigate the role of adenosine in regulating renal blood flow and tubular function.[1]

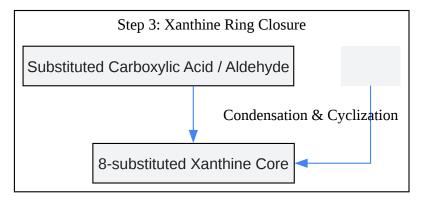
Synthesis Overview

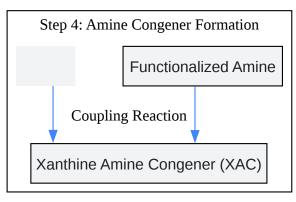
The synthesis of XAC and related compounds often employs a "functionalized congener approach".[8] This strategy involves introducing a reactive functional group onto the xanthine core at a position that does not interfere with receptor binding. This functionalized chain can then be modified to create various derivatives. A general approach involves the synthesis of 1,3-disubstituted-6-aminouracils as key intermediates.[10]











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Caption: Generalized synthetic workflow for Xanthine Amine Congener (XAC).



Experimental Protocols Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for A₁ adenosine receptors using [³H]XAC. The methodology is adapted from descriptions of [³H]XAC binding studies in rat cerebral cortical membranes.[2]

Materials:

- Rat cerebral cortical membranes
- [3H]XAC (Tritiated Xanthine Amine Congener)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Adenosine deaminase
- Unlabeled XAC (for non-specific binding)
- · Test compounds
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and counter

Procedure:

- Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge
 the homogenate at low speed to remove debris, then centrifuge the supernatant at high
 speed to pellet the membranes. Resuspend the pellet in the assay buffer.
- Enzyme Treatment: Pre-incubate the membrane preparation with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.
- Assay Setup: In test tubes, combine the following in order:
 - Assay buffer

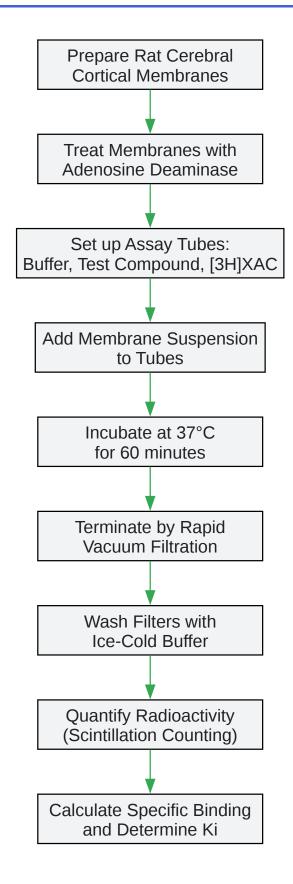
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- Test compound at various concentrations
- [³H]XAC at a final concentration near its K_a value (e.g., 1-2 nM)
- Membrane suspension (50-100 μg protein)
- Non-Specific Binding: Prepare parallel tubes containing a high concentration of unlabeled XAC (e.g., 10 μM) to determine non-specific binding.
- Incubation: Incubate all tubes for 60 minutes at 37°C.
- Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the K_i using the Cheng-Prusoff equation.





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Caption: Experimental workflow for a [3H]XAC competitive radioligand binding assay.



Adenylate Cyclase Activity Assay

This protocol outlines a method to measure the antagonistic effect of XAC on adenosine receptor-mediated modulation of adenylate cyclase activity in human platelet membranes, which endogenously express A_{2a} receptors.[6]

Materials:

- Human platelet membranes
- Assay Buffer: Tris-HCl buffer containing MgCl₂, ATP, and a cAMP-phosphodiesterase inhibitor (e.g., IBMX).
- Adenosine receptor agonist (e.g., NECA 5'-N-ethylcarboxamidoadenosine)
- Xanthine Amine Congener (XAC)
- GTP
- cAMP assay kit (e.g., ELISA or RIA)

Procedure:

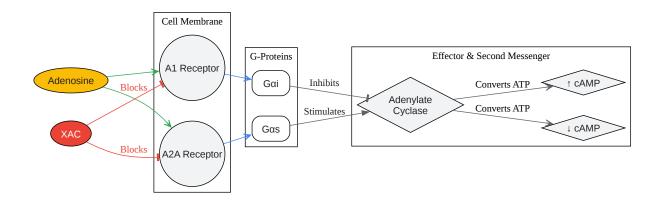
- Assay Setup: Prepare reaction tubes on ice.
- Component Addition: Add assay buffer, GTP, agonist (NECA), and varying concentrations of the antagonist (XAC) to the tubes.
- Initiation: Add the platelet membrane suspension to each tube and pre-incubate for 5 minutes at 30°C.
- Start Reaction: Initiate the enzymatic reaction by adding ATP.
- Incubation: Incubate the reaction mixture for 10-15 minutes at 30°C.
- Termination: Stop the reaction by placing the tubes in a boiling water bath for 3-5 minutes.
- Centrifugation: Centrifuge the tubes to pellet the precipitated protein.



- Quantification: Collect the supernatant and measure the amount of cAMP produced using a suitable cAMP assay kit.
- Data Analysis: Plot the amount of cAMP produced as a function of agonist concentration in the presence and absence of XAC. Determine the EC₅₀ shift caused by XAC to calculate its K_e value.

Signaling Pathway

XAC exerts its effects by blocking adenosine-mediated signaling cascades. The primary pathway involves the modulation of intracellular cAMP levels through the activation or inhibition of adenylate cyclase.



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Caption: Antagonistic action of XAC on A₁ and A_{2a} adenosine receptor signaling pathways.

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References

- 1. benchchem.com [benchchem.com]
- 2. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine amine congener | C21H28N6O4 | CID 5697 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XANTHINE AMINE CONGENER | 96865-92-8 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Xanthine Wikipedia [en.wikipedia.org]
- 8. Xanthines as Adenosine Receptor Antagonists PMC [pmc.ncbi.nlm.nih.gov]
- 9. POTENT CONVULSANT ACTIONS OF THE ADENOSINE RECEPTOR ANTAGONIST, XANTHINE AMINE CONGENER (XAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Xanthine Amine Congener (XAC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2803733#chemical-and-physical-properties-of-xanthine-amine-congener]

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